methyl 3-({7,8-dimethoxy-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate
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Description
Methyl 3-({7,8-dimethoxy-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate is a useful research compound. Its molecular formula is C19H16N4O5S and its molecular weight is 412.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 412.08414080 g/mol and the complexity rating of the compound is 729. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
The compound’s mode of action involves its interaction with its targets, leading to changes in their function .
Biochemical Pathways
The compound is likely to affect various biochemical pathways due to its interactions with its targets .
Result of Action
The molecular and cellular effects of the compound’s action are likely to be diverse, given its potential interactions with various targets .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interactions with its targets and its overall effect on the body .
Properties
IUPAC Name |
methyl 3-[(7,8-dimethoxy-5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O5S/c1-26-14-8-12-13(9-15(14)27-2)21-19-23(16(12)24)22-18(29-19)20-11-6-4-5-10(7-11)17(25)28-3/h4-9H,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAYSYYEDOPLST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N3C(=N2)SC(=N3)NC4=CC=CC(=C4)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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